5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
Overview
Description
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H6Cl2O2S2 and a molecular weight of 281.18 g/mol . This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride typically involves the chlorination of 3-methylbenzo[b]thiophene-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced chlorination techniques and large-scale reactors to achieve high yields and purity. The process is optimized to minimize by-products and ensure the safety of the operation .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
- 3-Chloro-6-methylbenzo[b]thiophene-2-yl-3-oxopropanenitrile
- 2-Chloro-pyrimidine-5-sulfonyl chloride
- 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone
Uniqueness: 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is unique due to its specific substitution pattern and its reactivity profile, which makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTUANWNGKWRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370923 | |
Record name | 5-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-33-6 | |
Record name | 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166964-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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